![molecular formula C4H7N3O2S B2599437 5-methyl-1H-pyrazole-4-sulfonamide CAS No. 1935987-67-9](/img/structure/B2599437.png)
5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1935987-67-9 . It has a molecular weight of 161.18 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives, including 5-methyl-1H-pyrazole-4-sulfonamide, has been studied . These compounds were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The InChI Code of 5-methyl-1H-pyrazole-4-sulfonamide is 1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) . The InChI key is MIMXTAARSXTZJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-methyl-1H-pyrazole-4-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 161.18 .Scientific Research Applications
Drug Design
Pyrazole derivatives, including “5-methyl-1H-pyrazole-4-sulfonamide”, are often used in drug design due to their multiple biological activities . They are the basic elements for the design of drug-like compounds .
Synthesis of Heterocyclic Compounds
“5-methyl-1H-pyrazole-4-sulfonamide” can be used in the synthesis of heterocyclic compounds having the pyrazole nucleus . These compounds are important in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .
Chemosensors
Pyrazole derivatives are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior . They can be used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .
Sensing/Detection of Metal Ions
Pyrazoline nanoparticle probes, which can be derived from pyrazole compounds, have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
Environmental Monitoring
Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring . These frameworks can be used to detect and remove toxic entities in the environment .
Biological Imaging
Pyrazole derived MOF’s can also be used for biological imaging . This can be particularly useful in medical diagnostics and research .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 5-methyl-1h-pyrazole-4-sulfonamide, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMXTAARSXTZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrazole-4-sulfonamide |
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